molecular formula C12H19NO2 B8499079 1-(4-Methoxybenzylamino)butan-2-ol

1-(4-Methoxybenzylamino)butan-2-ol

Cat. No. B8499079
M. Wt: 209.28 g/mol
InChI Key: OTUNUYALXOCROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzylamino)butan-2-ol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzylamino)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzylamino)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methoxybenzylamino)butan-2-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H19NO2/c1-3-11(14)9-13-8-10-4-6-12(15-2)7-5-10/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

OTUNUYALXOCROJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

[Step 1] To a solution of 1-amino-2-butanol (3.9 g) in methanol (50 ml) was added anisaldehyde (5.0 g) under ice-cooling. The mixture was stirred at the same temperature for 1 hr., and a solution of sodium borohydride (1.1 g) in 1N sodium hydroxide (17 ml) was added dropwise. The mixture was stirred at 0° C. for 30 min, 2N hydrochloric acid (68 ml) was added dropwise and diisopropyl ether was added to allow partitioning. The aqueous layer was alkalified with potassium carbonate (12.1 g) and ethyl acetate was added to allow partitioning. The ethyl acetate layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 1-(4-methoxybenzylamino)butan-2-ol (5.4 g) as a brown oil. [Step 2] To a mixture of 2-benzoyl-4-bromobenzoic acid (7.5 g), 1-(4-methoxybenzylamino)butan-2-ol (5.4 g) and acetonitrile (100 ml) were added 1-hydroxy-1H-benzotriazole monohydrate (4.3 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (5.9 g) at room temperature and the mixture was stirred at the same temperature for 18 hrs. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate. This solution was washed with 1N hydrochloric acid and saturated aqueous sodium hydrogen carbonate solution, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=5/1-2/3) to give 2-benzoyl-4-bromo-N-(2-hydroxybutyl)-N-(4-methoxybenzyl)benzamide (3.2 g) as a colorless powder. [Step 3] To a mixture of 2-benzoyl-4-bromo-N-(2-hydroxybutyl)-N-(4-methoxybenzyl)benzamide (3.2 g), 4-methylmorpholine N-oxide (2.3 g), molecular sieves 4A powder (1.6 g) and dichloromethane (50 ml) was added tetra-n-propylammonium perruthenate (0.23 g) under ice-cooling, and the mixture was stirred at room temperature for 3 hrs. After the completion of the reaction, molecular sieves 4 A was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2) to give 2-benzoyl-4-bromo-N-(4-methoxybenzyl)-N-(2-oxobutyl)benzamide (2.6 g). [Step 4] To a solution of 2-benzoyl-4-bromo-N-(4-methoxybenzyl)-N-(2-oxobutyl)benzamide (2.6 g) in ethanol (52 ml) was added 1,8-diazabicyclo[5.4.0]-7-undecene (2.7 ml) and the mixture was stirred at 90° C. for 18 hrs. After cooling the reaction mixture, the solvent was evaporated under reduced pressure, ethyl acetate was added to the residue, and the mixture was washed with 1N hydrochloric acid. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by medium pressure preparative LC (hexane/ethyl acetate=5/1-1/1), and crystallized from hexane/ethyl acetate=3/1 to give the title compound (1.6 g) as colorless crystals. 1H NMR (CDCl3) δ: 0.43 (3H, t, J=6.9 Hz), 1.46 (2H, q, J=6.9 Hz), 3.75 (3H, s), 5.34 (2H, s), 6.80 (2H, d, J=8.7 Hz), 7.11 (2H, d, J=8.7 Hz), 7.22-7.28 (2H, m), 7.40-7.48 (4H, m), 7.66 (1H, dd, J=1.8, 8.4 Hz), 8.43 (1H, d, J=8.4 Hz). HPLC analysis: purity 99.2% (retention time: 5.16 min). MS (ESI+): 476 (M+H), 478.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.